molecular formula C17H13NO5 B5547885 methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate

methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate

Cat. No. B5547885
M. Wt: 311.29 g/mol
InChI Key: HBPQQCMTQJGZAE-UHFFFAOYSA-N
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Description

"Methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate" is a compound related to the benzofuran family. Benzofurans are a class of organic compounds that are of interest due to their presence in numerous biologically active natural and synthetic compounds.

Synthesis Analysis

  • Electrochemical Synthesis : The electrochemical oxidation of 3,4-dihydroxybenzoic acid has been studied, resulting in the production of benzofuran derivatives through electro-decarboxylation and 1,4-(Michael) addition reactions (Moghaddam et al., 2006).

Molecular Structure Analysis

  • Crystallographic Studies : X-ray crystallographic analysis reveals detailed molecular structures, providing insights into the bonding and arrangement of atoms in benzofuran derivatives (Arshad et al., 2013).

Chemical Reactions and Properties

  • Reactivity : Benzofuran derivatives exhibit varied reactivity, as evidenced by their participation in diverse chemical reactions, such as aminocarbonylation and conjugate addition (Gabriele et al., 2006).

Physical Properties Analysis

  • Spectral Analysis : Spectral data like IR, NMR, and MS can provide information about the physical properties of benzofuran derivatives (Halim & Ibrahim, 2022).

Chemical Properties Analysis

  • Electronic and Thermodynamic Properties : Detailed computational studies, including DFT calculations, can offer insights into the electronic and thermodynamic properties of benzofuran derivatives (Halim & Ibrahim, 2022).

Scientific Research Applications

Environmental Impact and Behavior of Parabens

Parabens, including methylparaben which is structurally related to the queried compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments that eliminate them relatively well, parabens persist at low concentration levels in effluents and are ubiquitous in surface water and sediments due to continuous introduction from consumer products. Their biodegradability, ubiquity, and potential formation of chlorinated by-products in water bodies highlight the need for further research on their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological and Toxicological Evaluation of Methyl Paraben

Methyl paraben, a compound related to the one of interest, has been evaluated for its health aspects, showing that it is readily absorbed through the skin and gastrointestinal tract without evidence of accumulation. While being practically non-toxic and non-irritating, its mechanism of cytotoxic action and potential for causing contact dermatitis in some individuals have been areas of concern, indicating the importance of understanding the toxicological profiles of such compounds (Soni, Taylor, Greenberg, & Burdock, 2002).

Synthetic Chemistry Innovations

Research in synthetic chemistry has led to the development of novel compounds with potential therapeutic applications. For example, the synthesis of 2-guanidinobenzazoles, which show a variety of pharmacological activities, represents a significant interest in the development of new pharmacophores. Such synthetic efforts underline the potential of compounds like "methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate" for further exploration in medicinal chemistry (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Metalloporphyrin Catalysts in Organic Synthesis

The use of metalloporphyrin catalysts for the selective functionalization of saturated C-H bonds, including C-O, C-N, and C-C bond formation, has been a significant advancement in organic synthesis. These reactions are crucial for modifying compounds like "methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate" to achieve desired properties or activities (Che, Lo, Zhou, & Huang, 2011).

Future Directions

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, it is expected that “methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate” and related compounds will continue to be a focus of research in the future.

properties

IUPAC Name

methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)18-16(20)10-6-2-4-8-12(10)19/h2-9,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPQQCMTQJGZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate

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